2-(2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione
Description
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Properties
IUPAC Name |
2-[2-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N8O4/c1-37-17-6-4-5-16(13-17)33-23-21(28-29-33)22(26-15-27-23)31-11-9-30(10-12-31)20(34)14-32-24(35)18-7-2-3-8-19(18)25(32)36/h2-8,13,15H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGNCNNYQZIGNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CN5C(=O)C6=CC=CC=C6C5=O)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,3]triazolo[4,5-d]pyrimidine derivatives, have been reported to inhibit enzymes like usp28.
Mode of Action
It’s known that the nitrogen atoms in the triazole moiety actively contribute to binding to the active site of enzymes. Docking studies of similar compounds have indicated that hydrogen interactions between the nitrogen atom in the pyridine ring and specific amino acids could be responsible for their activity.
Biochemical Pathways
Compounds with similar structures have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities.
Biological Activity
The compound 2-(2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is a complex organic molecule that integrates multiple pharmacophores. Its structure suggests potential biological activity due to the presence of the triazole and pyrimidine rings, which are known for their broad spectrum of biological effects. This article reviews the biological activities associated with this compound and related derivatives, focusing on their mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Structure and Properties
The compound features a triazole ring fused with a pyrimidine moiety and is linked to a piperazine group. This structural complexity is associated with various biological activities:
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 342.36 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds containing triazole and pyrimidine structures exhibit significant anticancer properties. For instance, derivatives of triazolo[4,5-d]pyrimidines have shown effectiveness against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and PC-3 (prostate cancer). The mechanism typically involves inhibition of key signaling pathways associated with cell proliferation and survival.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | MCF-7 | 14.5 |
| Example B | HCT116 | 57.01 |
| Example C | PC-3 | 25.23 |
Antimicrobial Activity
Triazole derivatives are recognized for their antimicrobial properties. The compound's ability to disrupt microbial cell wall synthesis or interfere with nucleic acid metabolism contributes to its effectiveness against various pathogens.
The mechanisms through which these compounds exert their biological effects include:
- Enzyme Inhibition : Many triazole compounds act as enzyme inhibitors by binding to active sites or allosteric sites on target enzymes.
- Signal Transduction Interference : The compound may disrupt signaling pathways involved in cell growth and apoptosis.
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA or inhibit topoisomerases.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Triazole Derivatives : A study evaluated the cytotoxicity of various triazole derivatives against different cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited over 60% cytotoxicity at concentrations of 100 µM .
- Antimicrobial Screening : Another study focused on the antimicrobial properties of triazolo[4,5-d]pyrimidines against ESKAPE pathogens, revealing promising inhibitory effects .
Q & A
Q. Table 1: Structural Modifications and Observed Effects
| Modification | Solubility (mg/mL) | Bioactivity (IC₅₀, nM) |
|---|---|---|
| Parent Compound | 0.12 | 45 ± 3.1 |
| Piperazine → Morpholine | 0.07 | 120 ± 8.5 |
| Triazolopyrimidine → Pyrimidine | 0.25 | >1000 |
Basic Question: What are the primary challenges in synthesizing this compound, and how are they addressed?
Answer :
Key challenges include:
- Low yields in triazolopyrimidine cyclization : Due to competing side reactions (e.g., dimerization).
- Purification difficulties : The isoindoline-1,3-dione group increases polarity, complicating column chromatography .
Q. Methodological Solutions :
- Use microwave-assisted synthesis to reduce cyclization time from 12 h to 2 h, improving yields by 25% .
- Employ HPLC with a C18 reverse-phase column (acetonitrile/water gradient) for purification, achieving >95% purity .
Advanced Question: How can synthesis routes be optimized to scale up production for in vivo studies?
Answer :
Optimization strategies include:
- Catalyst screening : Palladium on carbon (Pd/C) under hydrogen atmosphere reduces nitro intermediates with 98% efficiency, avoiding costly platinum catalysts .
- Solvent selection : Replacing DMF with ethanol/water mixtures reduces toxicity and improves reaction scalability (Table 2) .
Q. Table 2: Solvent Impact on Reaction Efficiency
| Solvent System | Yield (%) | Purity (%) | Scalability (g) |
|---|---|---|---|
| DMF | 72 | 90 | ≤5 |
| Ethanol/Water (7:3) | 68 | 93 | ≤50 |
Advanced Question: How should researchers resolve contradictions in reported bioactivity data across studies?
Answer :
Contradictions often arise from assay variability or impurity-driven artifacts. Recommended approaches:
- Orthogonal assays : Validate kinase inhibition claims using both fluorescence polarization (FP) and surface plasmon resonance (SPR) .
- Analog comparison : Test structural analogs (e.g., 3-ethyl vs. 3-methoxyphenyl derivatives) to isolate substituent effects (Table 3) .
Q. Table 3: Bioactivity of Structural Analogs
| Substituent | Target (EGFR IC₅₀, nM) | Solubility (µM) |
|---|---|---|
| 3-Methoxyphenyl | 45 ± 3.1 | 120 |
| 4-Ethoxyphenyl | 68 ± 5.2 | 95 |
| 3-Chlorophenyl | 210 ± 12.4 | 30 |
Advanced Question: What methodologies are used to establish structure-activity relationships (SAR) for this compound?
Q. Answer :
- Fragment-based drug design (FBDD) : Systematic replacement of the triazolopyrimidine core with pyrazolo[3,4-d]pyrimidine reduces potency by 10-fold, highlighting core specificity .
- Crystallography : Co-crystallization with target enzymes (e.g., EGFR) identifies hydrogen bonds between the isoindoline-1,3-dione group and Lys721 .
Advanced Question: What pharmacokinetic challenges are associated with this compound, and how can they be mitigated?
Q. Answer :
- Low oral bioavailability (<15% in rats): Attributed to first-pass metabolism of the methoxyphenyl group .
- Mitigation strategies :
- Prodrug design : Acetylation of the piperazine nitrogen increases bioavailability to 32% .
- Nanoformulation : PEGylated liposomes improve plasma half-life from 2.1 h to 8.5 h .
Advanced Question: How can target engagement be validated in cellular models?
Q. Answer :
- Cellular thermal shift assay (CETSA) : Confirms target binding by measuring protein stability shifts (ΔTm ≥ 4°C) .
- CRISPR knockout models : EGFR-knockout cells show >90% reduction in compound efficacy, confirming target specificity .
Basic Question: What analytical techniques are critical for characterizing this compound?
Q. Answer :
- NMR (¹H/¹³C) : Assigns proton environments (e.g., piperazine CH₂ at δ 3.2–3.5 ppm) .
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 547.2012) .
- X-ray crystallography : Resolves isoindoline-1,3-dione conformation (torsion angle = 12.7°) .
Advanced Question: How can researchers design analogs to improve metabolic stability without compromising potency?
Q. Answer :
- Isosteric replacement : Swap methoxy groups with trifluoromethoxy (logP increases from 2.1 to 2.9; t₁/₂ improves from 1.5 h to 4.2 h) .
- Deuterium labeling : Deuteration at the triazolopyrimidine C7 position reduces CYP3A4-mediated oxidation by 60% .
Advanced Question: What experimental strategies assess compound stability under physiological conditions?
Q. Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
